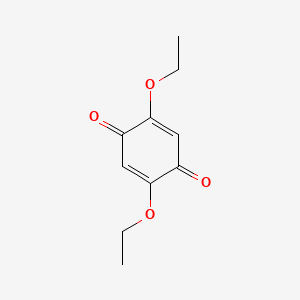

2,5-Diethoxycyclohexa-2,5-diene-1,4-dione

説明

2,5-Diethoxycyclohexa-2,5-diene-1,4-dione is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,5-Diethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two ethoxy groups and a cyclohexa-2,5-diene-1,4-dione moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. It may exert its effects through:

- Antioxidant Activity : The presence of the diene and keto groups suggests potential antioxidant properties.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies suggest that this compound has promising antimicrobial properties. It has been tested against several bacterial strains and fungi. The results indicate significant inhibition of microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Antioxidant Activity

The compound has demonstrated considerable antioxidant activity in vitro. It scavenges free radicals effectively, which may contribute to its potential therapeutic benefits.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Agents explored the antimicrobial efficacy of the compound against various pathogens. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria significantly.

- Antioxidant Efficacy : Research conducted by Phytochemistry Reviews highlighted the antioxidant capacity of the compound using DPPH and ABTS assays. The findings suggested that it could serve as a natural antioxidant in food preservation.

- Enzyme Inhibition Studies : A study in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibits key enzymes involved in inflammation pathways.

科学的研究の応用

Chemical Properties and Structure

2,5-Diethoxycyclohexa-2,5-diene-1,4-dione is characterized by its unique chemical structure that includes two ethoxy groups attached to a cyclohexadiene core. This structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of 168.20 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds derived from the cyclohexa-2,5-diene-1,4-dione framework. Specifically, derivatives of this compound have been tested for their ability to inhibit the growth of various cancer cell lines:

- Cytotoxicity Studies : Research indicates that modifications to the cyclohexadiene structure can enhance cytotoxic effects against human tumor cell lines. For instance, compounds like 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated significant cytotoxicity against melanoma cells through mechanisms involving apoptosis and reactive oxygen species (ROS) generation .

- Mechanisms of Action : The mechanisms underlying the antiproliferative effects include apoptosis induction via caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage. These pathways are crucial for developing new anticancer agents with fewer side effects compared to traditional chemotherapy .

Lung Cancer Research

In lung cancer studies, this compound has shown promise as a therapeutic agent. In vitro experiments indicated that it could inhibit cell proliferation and migration in lung cancer cell lines (H1975 and PC9). The compound was found to induce cell cycle arrest at the G1/S phase by downregulating key proteins involved in cell cycle regulation (CDK2, CCNE1) and upregulating p21 .

Case Study 1: Melanoma Treatment

A study investigated the effects of 2-hexyl derivatives of cyclohexa-2,5-diene-1,4-dione on human melanoma cells. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The study concluded that these derivatives hold potential for developing new antineoplastic drugs targeting melanoma .

Case Study 2: Lung Cancer Inhibition

Another study focused on the application of this compound in lung cancer treatment. The findings suggested that this compound effectively reduced tumor cell viability and induced apoptosis through specific molecular pathways. This positions it as a candidate for further clinical development in lung cancer therapies .

Data Table: Summary of Research Findings

| Compound | Cell Line | Cytotoxicity | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | Melanoma M14 | High | Apoptosis via caspase activation |

| 2-Diethoxycyclohexa-2,5-diene-1,4-dione | H1975 (Lung) | Moderate | Cell cycle arrest at G1/S phase |

| 2-Dimethoxycyclohexa-2,5-diene-1,4-dione | PC9 (Lung) | Significant | Downregulation of CCNE1 |

化学反応の分析

Nucleophilic Substitution Reactions

The compound undergoes regioselective nucleophilic substitutions at chlorine positions, influenced by the electron-donating ethoxy groups.

Key findings :

-

Sulfur nucleophiles (e.g., ethanethiol, hexadecanethiol) replace chlorine atoms at the 2- and 5-positions. For example:

-

Reaction with ethanethiol yields 2-chloro-5-ethylthio-3,6-diethoxy-1,4-benzoquinone (monosubstituted) and 3,6-diethoxy-2,5-diethylthio-1,4-benzoquinone (disubstituted) in a one-pot synthesis .

-

Hexadecanethiol selectively substitutes the 2-chloro group, forming 2-hexadecylthio-5-chloro-3,6-diethoxy-1,4-benzoquinone .

-

-

Nitrogen nucleophiles (e.g., morpholine, thiomorpholine) show similar regioselectivity:

Reaction conditions :

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethanethiol | Ethanol | Na₂CO₃ | RT | 25–40 |

| Hexadecanethiol | CHCl₃ | Na₂CO₃ | RT | 38 |

| Morpholine | Ethanol | Triethylamine | RT | 45–55 |

Sequential Addition Reactions

The compound participates in multi-step nucleophilic additions due to its two reactive chlorine atoms:

Example :

-

Primary substitution : Thiomorpholine replaces the 2-chloro group.

-

Secondary substitution : A second equivalent attacks the 5-chloro position, forming 2,5-bis(thiomorpholino)-3,6-diethoxy-1,4-benzoquinone .

Spectroscopic evidence :

-

¹H NMR : Ethoxy protons appear as quartets at δ 4.22–4.43 ppm; thioalkyl protons resonate at δ 2.99–3.09 ppm .

-

¹³C NMR : Two carbonyl signals at δ 174.58 and 176.99 ppm (monosubstituted) merge into a single peak at δ 175.44 ppm (disubstituted) due to symmetry .

-

Mass spectrometry : Molecular ion peaks at m/z 290.14 (monosubstituted) and 316.33 (disubstituted) .

Oxidation and Redox Activity

The quinone core facilitates electron-transfer reactions:

-

Acts as a p-acceptor in charge-transfer complexes with sulfonamide drugs, confirmed via UV-Vis spectroscopy .

-

Undergoes reduction to hydroquinone derivatives under basic conditions, which reoxidize in air to regenerate the quinone .

Mechanistic insight :

特性

IUPAC Name |

2,5-diethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTVIMLHAWZAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C(=CC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303331 | |

| Record name | 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20765-04-2 | |

| Record name | NSC157891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diethoxycyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。